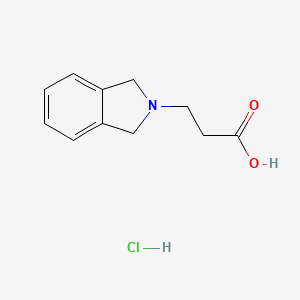

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride typically involves the reaction of isoindoline derivatives with propanoic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions to produce larger quantities of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with an isoindole nucleus exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities suggest that 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride may have similar properties due to its structural characteristics .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

- Neurological Disorders : Due to its potential anticonvulsant properties.

- Cancer Treatment : As an anticancer agent.

- Inflammatory Diseases : Leveraging its anti-inflammatory effects.

- Infectious Diseases : Utilizing its antimicrobial properties.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, ongoing research into related isoindole derivatives provides insights into its potential applications. For example:

- Anticonvulsant Activity : Studies on similar isoindole compounds have shown promise in treating epilepsy.

- Anticancer Research : Investigations into isoindole derivatives have indicated effectiveness against various cancer cell lines.

These findings highlight the necessity for further research into this compound to fully elucidate its therapeutic capabilities.

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

- CAS Registry Number : 1255718-22-9

- Molecular Formula: C₁₁H₁₄ClNO₂ (calculated from evidence)

- Molecular Weight : ~235.7 g/mol (estimated based on formula).

Structural Features: The compound consists of a dihydroisoindole ring (a bicyclic structure with a five-membered ring fused to a benzene-like ring) linked via a propanoic acid chain. The hydrochloride salt enhances solubility in polar solvents.

Comparison with Similar Compounds

Structural Analogs with Isoindole/Phthalimide Moieties

Pharmacologically Active Derivatives

- Ronacaleret Hydrochloride (CAS 702686-96-2): Structure: Difluoro-substituted benzene linked to a propanoic acid chain and a dihydroindenyl group. Application: Osteoporosis treatment via calcium receptor modulation . Comparison: Both share propanoic acid and bicyclic motifs, but Ronacaleret’s indene ring and fluorine substituents enhance receptor specificity.

- Isindone (Proprietary name: Flosin, CAS 31842-01-0): Structure: Propanoic acid attached to a phenyl-isoindolone ring. Application: Anti-inflammatory agent . Comparison: The ketone group in isoindolone increases electrophilicity, differing from the reduced dihydroisoindole in the target compound.

Functional Group Variants

- 3-(1H-Imidazol-2-yl)propanoic Acid Hydrochloride (CAS 1208078-18-5): Molecular Weight: 176.60 g/mol . Comparison: Replacement of isoindole with imidazole introduces aromatic heterocycle; lower molecular weight may improve solubility but reduce lipophilicity.

- Ethyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride (CAS 97338-03-9): Structure: Ethyl ester and phthalimide groups. Comparison: Esterification of the carboxylic acid and phthalimide protection alter metabolic stability compared to the free acid in the target compound .

Physicochemical and Commercial Considerations

Solubility and Stability :

- The hydrochloride salt of the target compound improves water solubility, critical for biological applications. In contrast, phthalimide derivatives (e.g., 3-Phthalimidopropionic acid) exhibit lower solubility due to hydrophobic aromatic systems .

Commercial Availability :

Actividad Biológica

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride is a compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- IUPAC Name : 3-(1,3-dihydroisoindol-2-yl)propanoic acid; hydrochloride

- Canonical SMILES : C1C2=CC=CC=C2CN1CCC(=O)O.Cl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions often utilize isoindoline derivatives combined with propanoic acid under controlled conditions to produce the desired compound .

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily attributed to its isoindole structure. These activities include:

- Antiviral Activity : Potential effectiveness against viral infections.

- Anti-inflammatory Effects : May reduce inflammation markers in biological systems.

- Anticancer Properties : Preliminary studies suggest it could inhibit cancer cell growth without affecting non-tumorigenic cells .

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress .

The exact mechanism of action for this compound is not fully elucidated. However, its structural similarities to other bioactive isoindole derivatives suggest it may interact with specific biological targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors involved in disease processes .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1,3-Dihydroisoindol-2-yl)propionic acid | Isoindole structure without chloride | Less soluble than the hydrochloride form |

| 3-(1-Oxo-1,3-dihydroisoindol-2-yl)propanoic acid | Contains a carbonyl group | Potentially more reactive due to carbonyl |

| 3-(1,3-Dihydroisoindol-2-yloxy)propanoic acid | Ether linkage instead of carboxylic | Exhibits different solubility and reactivity |

This table illustrates how the presence of the hydrochloride group enhances solubility and potentially alters the biological activity of the compound compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of isoindole derivatives. For instance:

- Antitumor Activity : In a study assessing various isoindole derivatives for their growth inhibition properties against tumorigenic cell lines, certain compounds demonstrated significant efficacy while sparing healthy cells .

- Oxidative Stress Modulation : Research focusing on the interaction between isoindole derivatives and oxidative stress pathways has indicated potential neuroprotective effects through modulation of antioxidant defenses .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves coupling isoindoline derivatives with propanoic acid precursors under acidic conditions. A two-step protocol is often employed: (1) formation of the isoindoline ring via cyclization of o-xylene derivatives using nitrating agents, and (2) nucleophilic substitution with propanoic acid in the presence of HCl to yield the hydrochloride salt. Reaction optimization may require controlled temperature (e.g., 0–5°C for cyclization) and inert atmospheres to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. During handling, use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid inhalation or skin contact. If exposed, rinse affected areas with copious water for ≥15 minutes and seek medical attention for persistent irritation .

Q. What spectroscopic methods are used for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the isoindoline ring and propanoic acid backbone. For example, the isoindoline protons appear as doublets at δ 4.0–4.5 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 236.7). Infrared (IR) spectroscopy identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory results in biological activity assays involving this compound?

- Methodological Answer : Contradictions may arise from impurities or solvent effects. Perform high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and replicate assays in multiple cell lines or enzymatic systems. For example, if conflicting results occur in kinase inhibition studies, validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and compare with structurally similar controls (e.g., phthalimide derivatives) .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties of the isoindoline ring and carboxylic acid group. Molecular dynamics simulations assess steric effects in nucleophilic substitution reactions. Pair these with cheminformatics tools (e.g., MOE software) to predict reaction pathways and byproduct formation. Experimental validation via small-scale trials under varied conditions (e.g., solvent polarity, temperature) is essential .

Q. What strategies optimize reaction yields in complex syntheses of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation), solvent systems (e.g., DMF vs. THF), and stoichiometric ratios. For example, a Central Composite Design (CCD) can identify optimal HCl concentration (1.2–1.5 M) for salt formation. Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction times dynamically. Post-synthesis, employ recrystallization (e.g., ethanol/water mixtures) to enhance purity .

Q. How does the isoindoline moiety influence the compound’s physicochemical properties?

- Methodological Answer : The isoindoline ring increases lipophilicity (logP ~2.1), impacting membrane permeability in cellular assays. Differential Scanning Calorimetry (DSC) reveals melting points (~180–200°C) influenced by hydrogen bonding between the carboxylic acid and hydrochloride groups. Solubility studies in phosphate-buffered saline (PBS) at pH 7.4 show limited aqueous solubility (~5 mg/mL), necessitating co-solvents (e.g., DMSO) for biological testing .

Q. Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer : Stability discrepancies may arise from hydrolysis of the isoindoline ring in acidic/basic media. Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., propanoic acid fragments) via LC-MS. For biological assays, pre-test stability in assay buffers (e.g., Tris-HCl pH 8.0) and adjust formulations with stabilizers (e.g., cyclodextrins) if needed .

Q. Interdisciplinary Applications

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The isoindoline scaffold mimics aromatic residues in enzyme active sites. For example, in kinase inhibition studies, synthesize analogs with substituents at the propanoic acid position (e.g., methyl groups) to enhance binding affinity. Validate via X-ray crystallography of inhibitor-enzyme complexes and compare IC₅₀ values across isoforms to assess selectivity .

Q. How is this compound utilized in polymer chemistry?

- Methodological Answer : As a monomer, it introduces rigidity into polymer backbones via the isoindoline ring. Radical polymerization with acrylate derivatives (e.g., methyl methacrylate) yields thermally stable copolymers. Characterize using Gel Permeation Chromatography (GPC) for molecular weight distribution and Thermogravimetric Analysis (TGA) for decomposition profiles (~250–300°C) .

Propiedades

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWACDLCRNLYUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.